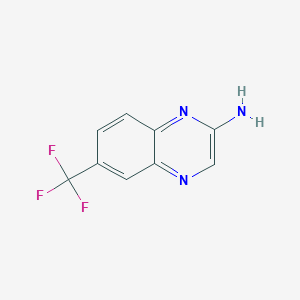

6-(Trifluoromethyl)quinoxalin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(trifluoromethyl)quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)14-4-8(13)15-6/h1-4H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWCAXPPEMHRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612222 | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-40-6 | |

| Record name | 6-(Trifluoromethyl)-2-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Trifluoromethyl Quinoxalin 2 Amine and Its Analogues

Classical Condensation and Cyclization Approaches

The foundational and most traditional method for synthesizing the quinoxaline (B1680401) core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a method historically known as the Hinsberg-Körner synthesis. nih.govmtieat.org For the specific synthesis of 6-(trifluoromethyl)quinoxalin-2-amine, this approach requires the cyclocondensation of 4-(trifluoromethyl)-1,2-phenylenediamine with a suitable two-carbon synthon that can provide the 2-amino functionality.

Classical methods have been adapted to generate 2-aminoquinoxalines directly. One significant approach involves a one-pot, two-step cyanide-mediated sequential reaction. figshare.comresearchgate.net In this method, an ortho-phenylenediamine reacts with an aldehyde in the presence of a cyanide source. This process proceeds under aerobic oxidation conditions and is applicable to a variety of substrates, including aliphatic aldehydes that possess acidic α-protons, to afford the desired 2-aminoquinoxalines in high yields. figshare.com

Another widely used classical route is the condensation of o-phenylenediamines with α-keto acids or their esters. sapub.org For instance, the reaction of dichlorophenylenediamine with pyruvic acid has been used to form the corresponding quinoxalinone, which can be a precursor to further aminated derivatives. sapub.org Similarly, cyclocondensation of o-phenylenediamines with α-ketothioesters, catalyzed by acid, has been explored for the synthesis of related benzimidazole (B57391) structures, showcasing the versatility of dicarbonyl synthons. rsc.org The reaction of o-phenylenediamine (B120857) with diethyl oxalate (B1200264) is a common method to produce 1,4-dihydroquinoxaline-2,3-diones, which can be chemically modified to introduce amino groups. sapub.org

These classical approaches, while foundational, often require harsh reaction conditions, long reaction times, and may generate significant waste, which has prompted the development of more modern and sustainable alternatives. nih.govresearchgate.net

Development of Novel and Sustainable Synthetic Pathways

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing novel and sustainable routes to quinoxaline derivatives. ekb.eg These green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.gov

A notable advancement is the use of natural deep eutectic solvents (NADESs). The condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been shown to proceed rapidly (within 5 minutes) and in high yields (>90%) at room temperature using a choline (B1196258) chloride/water NADES, eliminating the need for any additional catalyst. unicam.it The products are easily extracted, and the NADES can be recycled multiple times without a significant loss of efficiency. unicam.it This method is particularly advantageous as it tolerates acid-sensitive protecting groups. unicam.it

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers another sustainable alternative. A spiral gas-solid two-phase flow method has been developed for the continuous and solvent-free synthesis of quinoxalines. mdpi.comscilit.com This high-efficiency process can be completed in minutes with yields often exceeding 90% and without the need for catalysts or subsequent purification steps. mdpi.comscilit.com

Metal-free synthesis is a further cornerstone of sustainable chemistry. rsc.org Various metal-free domino reactions have been developed, for example, using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO for the reaction of o-phenylenediamines with alkenes. nih.gov Another approach involves the direct C-H functionalization of quinoxalin-2(1H)-ones with alkenes using ammonium (B1175870) persulfate as an oxidant, avoiding the use of metal catalysts and ligands. frontiersin.org These methods highlight a shift towards more atom-economical and environmentally benign processes in heterocyclic chemistry.

Catalytic Strategies for Quinoxaline Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to quinoxalines with enhanced efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, including metal-based, Lewis acid, and microwave-assisted methods, have been successfully applied.

Metal-Catalyzed Synthesis: Transition metals are widely employed to catalyze the formation of quinoxalines. Copper-catalyzed annulation of o-phenylenediamine and phenacyl bromides in ethanol (B145695) provides a route to 2-functionalized quinoxalines with high chemoselectivity and yields. researchgate.net Iron catalysts, valued for their low cost and environmental friendliness, have been used in the synthesis of related pyrrolo[1,2-α]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. nih.gov

Lewis Acid Catalysis: Lewis acids and Brønsted acids are effective catalysts for the classical condensation reaction. nih.gov Cerium (IV) ammonium nitrate (B79036) (CAN) has been used to catalyze the reaction between o-phenylenediamines and vicinal diketones in tap water. nih.gov Other systems, such as TiO2-Pr-SO3H in ethanol, have achieved high yields in short reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems. For example, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and amines is significantly enhanced by microwave heating. researchgate.net Similarly, the Gewald reaction to produce 2-aminothiophenes is much faster and higher yielding under microwave irradiation. organic-chemistry.org The synthesis of quinazolinone derivatives, structurally related to quinoxalines, has been achieved in minutes with high yields using microwave assistance. researchgate.net

Table 1: Comparison of Catalytic Strategies for Quinoxaline Synthesis

| Catalyst System | Starting Materials | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(II) | o-phenylenediamine, phenacyl bromides | Ethanol | Room Temp. | 74-91% | researchgate.net |

| Fe catalyst | 1-(2-aminophenyl)pyrroles, cyclic ethers | - | - | Good | nih.gov |

| TiO2-Pr-SO3H | Substituted 1,2-phenylenediamine, benzil | Ethanol | - | 95% | nih.gov |

| Pyridine | 1,2-diaminobenzene, phenacyl bromide | THF | Room Temp. | Good | nih.gov |

| (FeClO4)3 | o-phenylenediamine, aldehyde, isocyanide | - | - | Good | sapub.org |

| Microwave (800W) | 2-benzamidobenzoyl chloride, hydrazine | DMF | 135 °C, 4 min | 81% | researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of specifically substituted quinoxalines, such as this compound, introduces significant challenges related to selectivity. When an unsymmetrically substituted diamine like 4-(trifluoromethyl)-1,2-phenylenediamine is used, the cyclization reaction can lead to two possible regioisomers: the desired 6-trifluoromethyl derivative and the isomeric 7-trifluoromethyl product.

The regioselectivity of this condensation is highly dependent on the reaction conditions and the electronic nature of the substituents on both the diamine and the dicarbonyl precursor. researchgate.net Research has shown that in the reaction of unsymmetrically substituted aryl-1,2-diamines with 2,2-dibromo-1-phenylethanone, the presence of an electron-withdrawing group (like CF3) at the meta-position of the diamine directs the reaction with high regioselectivity. thieme-connect.de The formation of the major isomer is often rationalized by the relative reactivity of the two non-equivalent amino groups. The amino group that is less deactivated by the electron-withdrawing substituent is expected to react preferentially. thieme-connect.de

For example, the reaction of 1-chloro-3,4-diaminobenzene with a dibromoethanone derivative yielded a major regioisomeric quinoxalin-2-one, confirming that the reaction proceeds with a degree of predictability. thieme-connect.de In contrast, using a diamine with an electron-donating group, such as 4-methyl-1,2-diaminobenzene, resulted in no regioselectivity, affording a 1:1 mixture of isomers. thieme-connect.de

Similarly, the introduction of a trifluoromethyl group into unsymmetrical 1,3-diketones has been used to direct a highly selective catalyst-free synthesis of 7-aminoquinolines. nih.gov The strong electron-withdrawing nature of the CF3 group activates the adjacent ketone, promoting a selective initial nucleophilic addition and subsequent cyclization to a single product. nih.gov These findings are critical for designing a synthesis that selectively yields this compound over its 7-substituted isomer.

Process Optimization and Scalability Studies for this compound Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization and scalability studies. Key considerations include cost-effectiveness, safety, efficiency, and environmental impact. For the production of this compound, several modern technologies and methodologies are particularly relevant.

Continuous flow chemistry offers a promising solution for scaling up quinoxaline synthesis. mit.edu Flow reactors provide superior heat and mass transfer, allowing for safer handling of exothermic reactions and potentially hazardous reagents or intermediates, such as diazoketones, which can be generated and consumed in situ. uc.pt This technology has been successfully applied to the multi-step synthesis of quinoxaline derivatives, minimizing operator exposure to carcinogenic phenylenediamines and avoiding the isolation of unstable intermediates. uc.pt A continuous-flow approach has also been developed for the synthesis of trifluoromethylated N-fused heterocycles, demonstrating high yields under mild conditions. researchgate.net

Gram-scale synthesis has been demonstrated for various quinoxaline derivatives. A direct method for synthesizing fluorinated quinoxalines using trifluoroacetic acid as the CF3 source was shown to be scalable. organic-chemistry.orgresearchgate.net Similarly, the synthesis of quinoxalin-2-ones has been successfully performed on a gram scale, reproducing the yields obtained in smaller-scale reactions. thieme-connect.de

Chemical Reactivity and Derivatization Strategies of 6 Trifluoromethyl Quinoxalin 2 Amine

Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation, Arylation)

The primary amine at the C-2 position of 6-(trifluoromethyl)quinoxalin-2-amine is a versatile handle for a variety of functionalization reactions. Its nucleophilic character allows for straightforward acylation, alkylation, and arylation reactions to generate a library of derivatives.

Acylation: The amine group readily undergoes acylation with acylating agents like acetyl chloride or other acid chlorides in the presence of a base to yield the corresponding N-acetylated quinoxalamines. nih.gov This reaction is a common strategy to introduce amide functionalities, which can alter the compound's physicochemical properties.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates provide a direct route to quinoxalinylureas and thioureas, respectively. For instance, treating the parent amine with phenylisocyanate leads to the formation of a phenylurea derivative. nih.gov These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) and may be facilitated by a non-nucleophilic base. researchgate.net This approach has been used to generate libraries of biologically active molecules for structure-activity relationship (SAR) studies. nih.govresearchgate.net

| Reaction Type | Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | DCM, Base (e.g., TEA, DIPEA) | nih.gov |

| Urea Formation | Phenylisocyanate (PhNCO) | Urea | DCM, DIPEA, 12-24h | researchgate.net |

| Thiourea Formation | Isothiocyanates (R-NCS) | Thiourea | DCM, Reflux | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline (B1680401) Core

The substitution pattern on the quinoxaline core is governed by the electronic properties of the existing substituents and the aromatic system itself.

Electrophilic Aromatic Substitution (SEAr): The quinoxaline ring system is generally electron-deficient, making it less reactive towards electrophilic attack compared to benzene (B151609). wikipedia.org Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-6 position further deactivates the benzene portion of the ring system. youtube.com Conversely, the amino group at C-2 is an activating group. libretexts.org The directing effects are complex:

-NH₂ group (at C-2): This is an activating, ortho-, para-directing group. It strongly activates the C-3 position for electrophilic attack.

-CF₃ group (at C-6): This is a strongly deactivating, meta-directing group. youtube.com It directs incoming electrophiles to the C-5 and C-7 positions.

Ring Nitrogens: The nitrogen atoms in the pyrazine (B50134) ring are deactivating and would direct substitution away from the heterocyclic ring.

Therefore, any electrophilic substitution would likely require harsh conditions, and the regiochemical outcome would be a balance of these competing electronic effects. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards SEAr, the electron-withdrawing nature of both the pyrazine ring and the -CF3 group makes the quinoxaline core susceptible to nucleophilic aromatic substitution. bohrium.comyoutube.com Electron-withdrawing groups are known to activate aromatic rings for SNAr reactions, particularly when positioned ortho or para to a leaving group. youtube.com The -CF3 group at C-6 would significantly enhance the electrophilicity of the carbocyclic ring, facilitating the attack of nucleophiles. This strategy is particularly effective for displacing leaving groups, such as halides, from the benzene portion of the scaffold. bohrium.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions at Diversification Sites

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions as a primary tool for molecular diversification. For the this compound scaffold, the C-3 position and any halogenated positions are prime sites for such modifications.

While direct cross-coupling on the parent amine is not widely documented, studies on related quinoxalin-2(1H)-one systems provide strong evidence for the feasibility of these reactions. For example, iron-catalyzed direct C3-H radical trifluoromethylthiolation of quinoxalin-2(1H)-ones has been successfully developed. researchgate.net This indicates that the C-H bond at the C-3 position is sufficiently activated for direct functionalization via a radical pathway mediated by an earth-abundant metal. researchgate.net Similarly, other transition metals like rhodium and palladium are frequently used for C-H activation and olefination on related N-heterocyclic systems. frontiersin.org

Should a halogen, such as chlorine or bromine, be introduced onto the quinoxaline core (for example, at the C-3 or C-7 position), it would open the door to a vast array of well-established cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. mdpi.com

Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, making metal-catalyzed cross-coupling a cornerstone strategy for derivatization.

Heterocycle Annulation and Ring Expansion Reactions

Fusing additional heterocyclic rings onto the this compound framework is a powerful strategy for creating complex, polycyclic molecules with novel properties. This process, known as annulation, typically involves reacting bifunctional precursors.

A common approach involves the derivatization of the initial scaffold to introduce reactive handles. For example, if the 2-aminoquinoxaline is converted to a 2,3-dichloroquinoxaline (B139996) derivative, it can serve as an electrophilic partner for reaction with 1,4-binucleophiles. As demonstrated in related systems, reacting a 2,3-dichloroquinoxaline with thiocarbohydrazide (B147625) can lead to the formation of a fused bohrium.comacs.orgnih.govthiadiazino[5,6-b]quinoxaline system. nih.gov This strategy allows for the construction of new six-membered heterocyclic rings fused to the pyrazine portion of the quinoxaline. nih.gov

| Quinoxaline Precursor | Reagent | Fused Ring System Formed | Reference |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Thiocarbohydrazide | Thiadiazinoquinoxaline | nih.gov |

| 2,3-Dichloroquinoxaline | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Triazolo bohrium.combohrium.comnih.govresearchgate.netbohrium.comacs.orgnih.govthiadiazinoquinoxaline | nih.gov |

| 1-(2-Bromoethyl)-indole-2,3-dione | 1,2-Diaminobenzene (forms quinoxaline in situ) | Indolo[2,3-b]quinoxaline | nih.gov |

Ring expansion reactions are less common for the quinoxaline system itself but can be a method for its synthesis. For instance, ring expansion of benzimidazole (B57391) derivatives has been reported to yield quinoxalines. sapub.org However, for derivatization, heterocycle annulation remains the more prevalent and versatile strategy.

Synthesis of Advanced Polycyclic Architectures Incorporating the Quinoxaline Moiety

Building upon annulation strategies, advanced synthetic methodologies can be employed to construct intricate polycyclic architectures where the this compound moiety serves as a central building block. These methods often provide access to structures that are difficult to synthesize using traditional approaches.

Visible-light photoredox catalysis has emerged as a mild and efficient tool for this purpose. For example, a method for preparing highly functionalized pyrrolo[1,2-a]quinoxalines has been developed involving the decarboxylative radical coupling of ortho-substituted arylisocyanides. nih.gov This type of reaction, which can be performed in a continuous-flow system, allows for the fusion of a five-membered pyrrole (B145914) ring across the N-1 and C-2 positions of the quinoxaline core, creating a rigid and complex tricyclic system. nih.gov

Furthermore, intramolecular cyclization reactions are a key method for building advanced architectures. Friedel-Crafts-type intramolecular cycloaromatisation, for example, can be used to construct fused polycyclic systems where a cyano group acts as a one-carbon synthon to form a new aromatic ring. nih.gov By strategically placing functional groups on derivatives of this compound, similar intramolecular cyclizations could be envisioned to yield novel tetracyclic or pentacyclic structures. The synthesis of indolo[2,3-b]quinoxalines through the condensation of isatin (B1672199) derivatives with diamines is another classic example of building complex polycyclic systems onto the quinoxaline frame. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Trifluoromethyl Quinoxalin 2 Amine

Comprehensive Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, Solid-State NMR, Long-Range Coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 6-(trifluoromethyl)quinoxalin-2-amine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the quinoxaline (B1680401) core (H-3, H-5, H-7, and H-8) will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The amine protons would likely appear as a broad singlet, exchangeable with D₂O. In the ¹³C NMR spectrum, nine distinct signals are anticipated, corresponding to the nine carbon atoms of the quinoxaline ring and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group. For this compound, a single sharp signal is expected, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this signal is sensitive to the electronic environment, and its position can be influenced by solvent polarity. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular framework.

COSY: Establishes proton-proton coupling relationships, helping to identify adjacent protons on the aromatic rings.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule, for instance, confirming the position of the CF₃ group by observing a correlation from the H-5 and H-7 protons to the CF₃ carbon.

Long-Range Coupling: A key feature in the NMR spectra of fluorinated compounds is long-range J-coupling between fluorine and distant protons or carbons (e.g., ⁴JHF or ⁵JHF). These couplings, though small, can often be resolved and provide definitive evidence for the spatial relationship between the CF₃ group and specific protons on the quinoxaline ring system.

Solid-State NMR (SSNMR): While solution NMR describes the molecule in a solvated state, SSNMR provides insight into its structure in the solid phase. This technique can identify the presence of different polymorphs (crystal forms), characterize intermolecular interactions like hydrogen bonding, and determine the conformation of the molecule in its crystalline lattice.

Predicted NMR Data for this compound Due to the lack of specific published experimental data, the following table presents predicted chemical shifts (δ) and coupling constants (J) based on known substituent effects on quinoxaline and related heterocyclic systems.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| ¹H | H-3 | ~8.0-8.2 | s | - | Singlet, adjacent to N and C-NH₂. |

| H-5 | ~8.1-8.3 | s (or d) | Small ⁴J(H,F) | Close proximity to the electron-withdrawing CF₃ group. | |

| H-7 | ~7.8-8.0 | d | J(H-7,H-8) ≈ 8-9 | Coupled to H-8. | |

| H-8 | ~7.6-7.8 | d | J(H-8,H-7) ≈ 8-9 | Coupled to H-7. | |

| -NH₂ | ~6.5-7.5 | br s | - | Broad singlet, exchangeable. | |

| ¹³C | C-2 | ~155-158 | s | - | Carbon bearing the amino group. |

| C-3 | ~135-138 | s | - | ||

| C-4a | ~140-143 | s | - | Bridgehead carbon. | |

| C-5 | ~122-125 | q | ²J(C,F) ≈ 30-35 | Coupled to the CF₃ group. | |

| C-6 | ~128-132 | q | ¹J(C,F) ≈ 270-280 | Carbon bearing the CF₃ group. | |

| C-7 | ~125-128 | s (or q) | Small ³J(C,F) | ||

| C-8 | ~127-130 | s | - | ||

| C-8a | ~142-145 | s | - | Bridgehead carbon. | |

| -CF₃ | ~123-126 | q | ¹J(C,F) ≈ 270-280 | Signal for the CF₃ carbon itself. | |

| ¹⁹F | -CF₃ | ~ -60 to -65 | s | - | Relative to CFCl₃. |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate its fragmentation pathways, which are characteristic of its structure.

Under electron ionization (EI), the molecular ion ([M]⁺•) is formed. Its fragmentation is dictated by the stability of the resulting ions and neutral losses. For trifluoromethyl-substituted aromatic compounds, fragmentation often involves the CF₃ group. fluorine1.ru A common pathway is the loss of a fluorine radical (•F) followed by the elimination of carbon monoxide (CO). researchgate.net For quinoxaline systems, a characteristic fragmentation involves the loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring.

In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is typically observed. Its collision-induced dissociation (CID) would likely follow similar pathways, such as the sequential loss of neutral molecules. nih.gov The primary fragmentation mechanisms for amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Proposed Fragmentation Pathways for this compound (M.W. 213.06)

| Ion/Fragment | Proposed m/z | Proposed Neutral Loss | Pathway Description |

| [M]⁺• | 213 | - | Molecular Ion |

| [M-HCN]⁺• | 186 | HCN | Loss of hydrogen cyanide from the pyrazine ring. |

| [M-F]⁺ | 194 | •F | Loss of a fluorine radical from the trifluoromethyl group. |

| [M-CF₂]⁺• | 163 | :CF₂ | Loss of difluorocarbene, a common fragmentation for CF₃ groups. |

| [M-CF₃]⁺ | 144 | •CF₃ | Cleavage of the C-C bond to lose a trifluoromethyl radical. fluorine1.ru |

| [C₈H₅N₂]⁺ | 129 | •CF₃, •NH₂ | Loss of both substituents from the benzene (B151609) ring. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying the key functional groups present in this compound.

Amino (-NH₂) Group: This group is characterized by symmetric and asymmetric N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. A scissoring deformation (bending) mode is also expected around 1600-1650 cm⁻¹.

Trifluoromethyl (-CF₃) Group: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum. Strong asymmetric and symmetric stretching vibrations are expected in the 1100-1350 cm⁻¹ range. Deformation modes for the CF₃ group typically appear at lower wavenumbers.

Quinoxaline Core: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused heterocyclic rings produce a series of characteristic bands in the 1400-1620 cm⁻¹ region. nih.gov Out-of-plane (OOP) C-H bending modes appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the benzene ring.

Raman spectroscopy provides complementary information. nih.gov While C-F stretches are strong in the IR, aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the skeletal structure.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| N-H Asymmetric Stretch | -NH₂ | ~3450-3500 | Medium | |

| N-H Symmetric Stretch | -NH₂ | ~3350-3400 | Medium | |

| Aromatic C-H Stretch | Quinoxaline Ring | ~3050-3150 | Medium-Weak | |

| -NH₂ Scissoring | -NH₂ | ~1620-1650 | Medium-Strong | |

| Aromatic C=C/C=N Stretch | Quinoxaline Ring | ~1400-1620 | Strong-Medium | Multiple bands expected. nih.gov |

| C-F Asymmetric Stretch | -CF₃ | ~1250-1350 | Very Strong | Often the strongest band in the spectrum. |

| C-F Symmetric Stretch | -CF₃ | ~1100-1200 | Very Strong | |

| C-H Out-of-Plane Bend | Quinoxaline Ring | ~750-900 | Strong | Pattern depends on ring substitution. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of the molecule, including how it absorbs and emits light. Quinoxaline derivatives are known to be photoactive and are often fluorescent. nih.govmdpi.com

UV-Vis Absorption: The UV-Vis spectrum of this compound in solution is expected to show several absorption bands.

π→π Transitions:* Intense absorption bands, typically in the 250-350 nm range, are assigned to π→π* electronic transitions within the conjugated quinoxaline ring system. mdpi.comscholaris.ca

n→π Transitions:* Lower energy, less intense bands, which may appear as a shoulder on the main absorption peaks, can be attributed to n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring. scholaris.ca The presence of the electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline core.

Fluorescence Spectroscopy: Many quinoxaline derivatives exhibit fluorescence, emitting light after being excited by UV radiation. researchgate.netrsc.org The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment. morressier.com The introduction of the amino group could enhance fluorescence, while the trifluoromethyl group's effect can vary. The fluorescence spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) gives insight into the geometric changes the molecule undergoes upon excitation.

Expected Photophysical Properties

| Property | Expected Range | Notes |

| Absorption Maxima (λ_abs) | 250-380 nm | Multiple bands corresponding to π→π* and n→π* transitions. mdpi.comscholaris.ca |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | For strong π→π* transitions. |

| Emission Maximum (λ_em) | 400-500 nm | Dependent on solvent polarity; likely in the blue-green region. rsc.org |

| Fluorescence Quantum Yield (Φ_F) | Variable | Can be highly solvent-dependent. |

| Stokes Shift | 50-150 nm | Typical for aromatic fluorophores. |

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. creative-biostructure.comcarleton.edu By obtaining suitable single crystals of this compound, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.comyoutube.com

This analysis would confirm the planarity of the fused quinoxaline ring system. A key area of interest would be the intermolecular interactions that dictate the crystal packing. Due to the presence of the -NH₂ group (a hydrogen bond donor) and the pyrazine nitrogen atoms (hydrogen bond acceptors), strong intermolecular hydrogen bonds are expected. These interactions would likely link molecules into dimers or extended one- or two-dimensional networks.

The analysis would also reveal:

The precise C-F and C-C bond lengths within the trifluoromethyl group.

The rotational orientation (torsion angle) of the CF₃ group relative to the benzene ring.

Short contacts between atoms of adjacent molecules, such as π-π stacking between the planar quinoxaline rings, which is a common feature in the crystal structures of such aromatic systems. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals or triplet states. While the ground state of this compound is diamagnetic (no unpaired electrons) and thus EPR-silent, EPR becomes a powerful tool for studying its behavior upon photoexcitation. mdpi.com

Upon irradiation with UV light, the molecule can be promoted to an excited singlet state, which can then convert to a longer-lived excited triplet state. This triplet state is paramagnetic and could potentially be observed by EPR at low temperatures.

More significantly, EPR in conjunction with spin trapping agents can be used to detect and identify short-lived radical intermediates formed during photochemical reactions. nih.govresearchgate.net Studies on other quinoxaline derivatives have shown that their excited states can interact with molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻•). nih.govmdpi.com A similar process could be investigated for this compound. The experiment would involve irradiating a solution of the compound and a spin trap (e.g., DMPO) and observing the characteristic EPR spectrum of the resulting spin adduct (e.g., DMPO-OOH). This would provide direct evidence of photoinduced electron transfer and help to characterize the molecule's photoredox properties. researchgate.net

Computational and Theoretical Investigations on 6 Trifluoromethyl Quinoxalin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of quinoxaline (B1680401) derivatives. researchgate.netiiste.org For 6-(Trifluoromethyl)quinoxalin-2-amine, DFT methods, such as B3LYP with a suitable basis set like 6-311G, would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net These calculations can determine key electronic properties, including the distribution of electron density, electrostatic potential, and the energies of molecular orbitals.

Energy framework analysis, which can be derived from DFT calculations, helps in understanding the intermolecular interaction energies within a crystal lattice. This involves calculating electrostatic, polarization, dispersion, and repulsion energies to reveal the predominant forces governing the crystal packing. nih.gov For related quinoxaline compounds, dispersion and electrostatic forces have been shown to be significant contributors to the total stabilization energy. nih.gov

Table 1: Representative Calculated Interaction Energies for a Quinoxaline Derivative

| Interaction Energy Type | Value (kJ/mol) |

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

Note: Data presented is for a representative pyrrolo[1,2-a] quinoxaline derivative and serves as an illustrative example of the types of parameters calculated. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

When studying solvent interactions, MD simulations can reveal how solvent molecules, like water, arrange themselves around the solute and form hydrogen bonds. researchgate.net The stability of the solute-solvent system and the nature of these interactions are crucial for understanding the compound's solubility and behavior in biological media. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding solvent atoms at a certain distance from specific atoms of the molecule, providing detailed insight into the solvation shell structure. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis absorption)

Computational methods are routinely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. scispace.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations are typically performed in a simulated solvent to mimic experimental conditions. For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is also of high interest. acs.org

Vibrational Frequencies: The vibrational (FT-IR and Raman) spectra can be calculated using DFT. The computed frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical method. scispace.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions. scispace.com This can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations. scispace.com

Table 2: Example of Experimental vs. Calculated Spectroscopic Data for a Related Quinoxaline Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | 7.83 | - |

| ¹³C NMR (δ, ppm) | 152.0, 149.5, ... | - |

| ¹⁹F NMR (δ, ppm) | -61.87 | - |

| HRMS (ESI) m/z [M+H]⁺ | 286.1163 | 286.1162 |

Note: Data is for Methyl-3-(propylamino)-6-(trifluoromethyl)quinoxalin-2(1H)-one. acs.org Calculated values for NMR are often compared to experimental shifts for validation of the computational model.

Reactivity and Selectivity Prediction through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For quinoxaline derivatives, the HOMO and LUMO are typically delocalized over the heterocyclic ring system. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the this compound structure would significantly influence the energies and distributions of these frontier orbitals.

Table 3: Representative FMO Parameters for Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline-2(1H)-one | -6.53 | -1.74 | 4.79 |

| 3-Aminoquinoxalin-2(1H)-one | -5.74 | -1.33 | 4.41 |

Note: Data from a computational study on quinoxalin-2-one derivatives, illustrating the effect of an amino substituent. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. abjournals.org This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Quinoxaline derivatives are known to target various proteins, including kinases like EGFR and VEGFR-2. nih.govekb.egijlpr.com

In a typical docking study for this compound, the molecule would be docked into the active site of a relevant protein target. The docking algorithm samples numerous conformations and orientations, scoring them based on binding affinity (e.g., in kcal/mol). nih.gov The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's binding pocket. ekb.eg These studies could reveal, for instance, that the amine group acts as a hydrogen bond donor, while the quinoxaline ring engages in π-π stacking with aromatic residues.

Table 4: Example of Docking Results for Quinoxaline Derivatives with EGFR

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Interacting Residues |

| IVa | -11.18 | 3.54 | Met793, Lys745 |

| IVb | -11.82 | 1.53 | Met793, Asp855 |

| IVd | -12.03 | 97.04 | Met793, Cys797 |

Investigation of Optoelectronic Properties and Non-Linear Optics (NLO)

The optoelectronic properties of organic molecules are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Computational studies can predict these properties. Non-linear optical (NLO) properties refer to the change in the optical properties of a material in the presence of intense light. Molecules with large NLO responses are valuable for technologies like optical switching. researchgate.net

Theoretical calculations using DFT can determine parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicators of NLO activity. researchgate.net For quinoxaline derivatives, the introduction of donor and acceptor groups can enhance NLO properties by facilitating intramolecular charge transfer upon excitation. In this compound, the amino group (donor) and the trifluoromethyl-substituted quinoxaline core (acceptor) form a D-π-A system that could potentially give rise to significant NLO effects.

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Derivatives of 6-(trifluoromethyl)quinoxaline (B1305570) have demonstrated significant antiproliferative activity across a range of human cancer cell lines. While data on the specific compound 6-(Trifluoromethyl)quinoxalin-2-amine is limited, extensive research on its close analogues provides substantial insight into the potential of this chemical class.

For instance, a series of 2-chloro-3-{3-[4-(trifluoromethyl)phenyl]oxiran-2-yl}quinoxaline, a structurally related compound, was synthesized, though it did not show significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov However, other quinoxaline (B1680401) derivatives have shown potent cytotoxicity. nih.govnih.gov Studies on various substituted quinoxalines have reported promising IC₅₀ values against cell lines such as prostate (PC-3), non-small-cell lung (A549), breast (MCF-7), and colon cancer cells. tandfonline.comresearchgate.netekb.eg For example, certain quinoxaline derivatives exhibited potent activity against PC-3 cells with IC₅₀ values as low as 2.11 µM. tandfonline.comnih.gov Another study highlighted a quinoxaline derivative with an IC₅₀ of 9.32 µM against A549 lung cancer cells. researchgate.netresearchgate.net

The antiproliferative effects are often influenced by the nature and position of substituents on the quinoxaline ring system, indicating a clear structure-activity relationship. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The antiproliferative effects of quinoxaline derivatives are frequently linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. researchgate.netresearchgate.net

Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. tandfonline.comresearchgate.netnih.gov A key finding is the upregulation of pro-apoptotic proteins such as p53, Bax, caspase-3, and caspase-8, coupled with the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov The activation of executioner caspases like caspase-3 is a common endpoint, leading to the cleavage of critical cellular substrates and subsequent cell death. tandfonline.comnih.govrsc.org

In addition to inducing apoptosis, quinoxaline derivatives have been observed to cause cell cycle arrest at various phases, thereby halting cell proliferation. tandfonline.comnih.govresearchgate.netrsc.org For example, certain quinoxaline 1,4-dioxide derivatives were found to block T-84 human colon cancer cells in the G2/M phase of the cell cycle. researchgate.netnih.govresearchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B. researchgate.netresearchgate.net Other studies have reported cell cycle arrest at the S phase or G0/G1 phase in prostate cancer cells treated with different quinoxaline compounds. tandfonline.comnih.govresearchgate.net One derivative, in particular, was shown to induce a significant increase in the pre-G1 phase cell population, a hallmark of apoptosis, and cause arrest at the G2/M phase in MCF-7 breast cancer cells. rsc.org

Table 2: Mechanistic Insights into Apoptosis and Cell Cycle Modulation by Quinoxaline Derivatives

Enzyme Inhibition and Receptor Modulation Studies

The biological effects of quinoxaline derivatives are often mediated by their interaction with specific enzymes and cellular receptors. A significant body of research points to their role as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. ekb.egekb.eg

Quinoxalines have been identified as ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-Met, and Janus kinase (JAK). ekb.egekb.egrsc.org For example, a quinoxaline-3-propanamide derivative showed potent inhibition of VEGFR-2 with an IC₅₀ value of 0.076 µM, comparable to the standard drug sorafenib. rsc.org Another study on fluorinated indeno-quinoxaline hybrids identified compounds with strong inhibitory activity against α-glucosidase and α-amylase, enzymes targeted in diabetes management. nih.gov Specifically, one derivative demonstrated IC₅₀ values of 3.46 µM and 6.89 µM against α-glucosidase and α-amylase, respectively. researchgate.net

Beyond kinases, other enzymes are also targeted. Certain quinoxaline compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication, with IC₅₀ values as low as 7.529 µM. tandfonline.comnih.gov

In the context of neurotransmission, quinoxaline-related structures have been investigated for their ability to modulate GABAA and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govlongdom.orgmdpi.comresearchgate.net While direct modulation by this compound is not documented, related heterocyclic compounds act as positive allosteric modulators (PAMs) of GABAA receptors and α7 nAChRs, suggesting that the quinoxaline scaffold has potential for development in this area. nih.govnih.govmdpi.com

Table 3: Enzyme and Receptor Modulation by Selected Quinoxaline Derivatives

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens (in vitro)

The quinoxaline framework is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity. nih.govresearchgate.netresearchgate.netresearchgate.net Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govrsc.orgnih.govresearchgate.net

In one study, novel quinoxaline derivatives were designed and evaluated as potential agricultural fungicides. rsc.orgresearchgate.net Compounds 5j and 5t were particularly effective against the plant pathogen Rhizoctonia solani, with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin. rsc.org Another derivative, 5k, displayed good antibacterial activity against Acidovorax citrulli. rsc.org The presence of a trifluoromethyl group on the quinoxaline ring has been noted to be beneficial for antinocardial and antitaeniasis activity in quinoxaline 1,4-di-N-oxide derivatives. mdpi.commdpi.com

Furthermore, research has extended to anti-parasitic applications. A lead compound, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), was identified as a bactericidal agent against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC₉₉) of 3.1 µM. nih.govnih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

Antiviral Activity and Replication Cycle Interference (in vitro)

Quinoxaline derivatives have emerged as promising candidates in the search for new antiviral therapies, showing activity against a range of viruses, including respiratory pathogens. researchgate.netnih.govnih.govrsc.org The planar aromatic system of the quinoxaline core is well-suited for interacting with viral proteins and nucleic acids. nih.gov

Research has highlighted the potential of quinoxalines to combat influenza viruses by targeting the highly conserved NS1 protein. A small molecule could potentially fit into a cavity in the NS1A protein's RNA-binding domain, thereby blocking viral replication. nih.gov A study on 2,3,6-substituted quinoxalines found that derivatives with a 2-furyl or 3-methoxyphenyl (B12655295) group at the 6-position showed good activity against influenza, with IC₅₀ values of 3.5 µM and 6.2 µM, respectively. These compounds were shown to bind to the NS1A RNA-binding domain. nih.gov

Quinoxalines have also been investigated for activity against coronaviruses like SARS-CoV-2. nih.govrsc.org Docking studies have suggested that certain derivatives can bind to the main protease (Mpro) of the virus, a key enzyme in its life cycle, indicating a potential mechanism for inhibiting viral replication. nih.gov For instance, one quinoxaline derivative was identified as a potential lead compound with an IC₅₀ value of 301.0 µM against SARS-CoV-2 Mpro. nih.gov Other derivatives have shown activity against Coxsackievirus B5 (CBV5) with EC₅₀ values in the nanomolar range, appearing to target early events in the viral life cycle such as attachment or entry. nih.gov

Identification and Validation of Specific Molecular Targets

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a variety of specific molecular targets. Elucidating these targets is crucial for understanding their mechanisms of action and for rational drug design.

A primary class of targets for anticancer quinoxalines is the protein kinase family . As mentioned previously, these compounds can inhibit a wide range of kinases, including VEGFR, EGFR, and c-Met, by competing with ATP for the enzyme's binding site. ekb.egekb.egrsc.org

Topoisomerase II is another well-validated target. tandfonline.comnih.govnih.gov This enzyme is essential for managing DNA topology during replication and transcription. By inhibiting Topoisomerase II, quinoxaline derivatives can introduce DNA damage and trigger apoptosis in cancer cells. tandfonline.comnih.gov

The antitubercular activity of the 6-(trifluoromethyl)quinoxaline derivative, Ty38c, has been specifically linked to the inhibition of DprE1 (decaprenylphosphoryl-d-ribose oxidase) . nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an excellent target for new tuberculosis drugs. nih.govnih.gov

Other identified molecular targets for quinoxaline-based compounds include:

Tubulin : The building block of microtubules, a critical component of the cytoskeleton. While not directly shown for the title compound, other complex molecules are known to bind tubulin, suggesting it as a potential target for this class.

Cyclophilin A (CypA) : A host protein that can be involved in viral replication, such as that of coronaviruses. Quinoxaline derivatives have been explored as inhibitors of CypA. nih.gov

DNA Intercalation : The planar structure of some quinoxaline derivatives allows them to insert between the base pairs of DNA, which can disrupt DNA replication and transcription.

Efficacy Studies in Preclinical Animal Models of Disease

The translation of in vitro findings into in vivo efficacy is a critical step in drug development. Several quinoxaline derivatives have been evaluated in preclinical animal models, demonstrating their potential to treat diseases in a whole-organism context.

In the field of oncology, a quinoxaline-based compound (IV) was tested in an Ehrlich solid tumor xenograft model . The study found that the compound significantly reduced both tumor volume and weight in mice, with minimal toxicity, supporting its potential as an anticancer agent. tandfonline.comresearchgate.net

For infectious diseases, the in vivo efficacy of quinoxaline derivatives has been demonstrated in a murine cutaneous leishmaniasis model . Animals infected with Leishmania amazonensis and treated with specific 2,3-diarylsubstituted quinoxalines showed a significant decrease in lesion thickness compared to control groups.

In an agricultural context, the antifungal efficacy of a quinoxaline derivative (5j) was confirmed in an in vivo bioassay on detached rice leaves . The compound was shown to effectively control rice sheath blight, a disease caused by the fungus Rhizoctonia solani, highlighting its potential as an agricultural fungicide. rsc.orgresearchgate.net

These preclinical studies, spanning cancer, infectious diseases, and agricultural applications, underscore the therapeutic versatility and potential of the quinoxaline scaffold.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Design and Synthesis of 6-(Trifluoromethyl)quinoxalin-2-amine Analogues for SAR Elucidation

The systematic design of analogues based on the this compound scaffold is a cornerstone of SAR exploration. The synthesis process typically involves a multi-step approach to create a library of compounds with variations at key positions on the quinoxaline (B1680401) ring, most commonly at the 2, 3, 6, and 7 positions. mdpi.com

A common synthetic route begins with a substituted o-phenylenediamine (B120857) which undergoes a condensation reaction with an α-dicarbonyl compound. sapub.org For creating variations at the 6-position, a key intermediate such as 2-chloro-6-nitroquinoxaline (B188090) can be synthesized from commercially available 2-quinoxalinol. nih.gov This intermediate then serves as a versatile precursor for introducing various functional groups. For instance, the nitro group can be reduced to an amine (like in quinoxalin-6-amine), which can then be further functionalized. nih.gov

One documented approach involves the synthesis of 2,3-substituted-6-aminoquinoxaline analogues. These are then reacted with reagents like acetyl chloride, phenylisocyanate, or tosylchloride to introduce acetyl, phenylurea, or tolylsulfonamide groups at the 6-amino position, allowing for a systematic study of how these changes affect biological activity. nih.gov Similarly, analogues of 3-amino-quinoxaline-2-carboxylic acids are prepared through a two-step pathway involving nucleophilic aromatic substitution followed by hydrolysis. mdpi.com This methodical synthesis allows for the generation of diverse libraries essential for detailed SAR analysis. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity Profiles

Modifications to the substituents on the quinoxaline ring have a profound impact on the biological activity of the resulting analogues. SAR studies have provided critical insights into the electronic and steric requirements for potency.

For instance, in a series of 2,3-substituted quinoxalin-6-amine analogues tested for antiproliferative activity against various cancer cell lines, the nature of the substituents at the 2, 3, and 6-positions was found to be critical. researchgate.netnih.gov It was observed that having furan (B31954) groups at the 2,3-positions resulted in superior activity compared to methyl, thiophene, or phenyl groups. nih.gov Furthermore, modifying the 6-amino group revealed that while urea-linked analogues were active, sulfonamide substitution at the same position was detrimental to growth-inhibitory activity. nih.gov

In another study focusing on quinoxaline derivatives as Pim-1 kinase inhibitors, the introduction of a trifluoromethyl (-CF3) group at the 6-position was explored. mdpi.com This modification, along with other halogenated substituents, was shown to improve the inhibitory profile. Docking studies suggested that the 6-halogenated group, including the trifluoromethyl moiety, orients towards a unique hydrophobic pocket in the kinase's hinge region, enhancing van der Waals interactions. mdpi.com

The following table summarizes the antiproliferative activity of selected 2,3-disubstituted-6-thiourea quinoxaline analogues, highlighting the effect of substituent changes.

| Compound ID | R1 Group (at positions 2,3) | R2 Group (at position 6) | Cell Line | Biological Activity (Growth Inhibition %) | Reference |

| 6b | Phenyl | 4-Fluorophenyl thiourea (B124793) | HT29 (Colon) | 36 | nih.gov |

| 6c | Phenyl | 4-Chlorophenyl thiourea | HT29 (Colon) | 39 | nih.gov |

| 6e | Furan | 4-Fluorophenyl thiourea | HT29 (Colon) | 51 | nih.gov |

| 6f | Furan | 4-Chlorophenyl thiourea | HT29 (Colon) | 68 | nih.gov |

These findings demonstrate that electron-withdrawing groups and specific heterocyclic rings can significantly modulate the biological efficacy of quinoxaline derivatives. nih.govmdpi.com

Development of Predictive QSAR Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov This approach is invaluable for predicting the efficacy of novel compounds, thereby saving significant time and resources in drug discovery. nih.gov

A QSAR model is typically expressed as: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

For quinoxaline derivatives, QSAR models have been developed to predict their anticancer properties. mdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. By applying statistical methods like regression analysis to a dataset of compounds with known activities, a predictive model is built. mdpi.comscribd.com

The process involves several key steps:

Dataset Preparation : Selecting a diverse set of quinoxaline analogues with accurately measured biological activities. nih.gov

Descriptor Calculation : Generating a wide range of molecular descriptors (e.g., topological, geometrical, quantum mechanical) for each molecule. nih.gov

Model Building : Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines (SVM) and random forest (RF) to create the correlation model. mdpi.comnih.gov

Model Validation : Rigorously testing the model's predictive power using internal (cross-validation) and external test sets of compounds. scribd.com

A validated QSAR model can then be used to screen virtual libraries of quinoxaline derivatives, prioritizing the synthesis and testing of compounds predicted to have high efficacy. mdpi.com

Ligand-Based and Structure-Based Design Principles for Optimized Analogues

The optimization of quinoxaline analogues is guided by two primary rational drug design strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. nih.govmdpi.com By analyzing a set of active analogues, a pharmacophore model can be developed, or a QSAR model can be built to guide the design of new compounds with improved properties. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, often through X-ray crystallography. nih.gov This powerful approach allows for the direct visualization of how a ligand binds to its target. For quinoxaline derivatives targeting kinases like Pim-1, docking studies are performed to simulate the binding of the inhibitor within the ATP-binding pocket of the enzyme. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, docking studies of 3-((3-hydroxyphenyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid revealed that the 6-trifluoromethyl group was oriented towards a hydrophobic pocket, contributing to increased van der Waals interactions and improved inhibitory activity. mdpi.com This structural insight is then used to design new analogues with modifications that are predicted to enhance these favorable interactions, leading to optimized potency and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design and is frequently used in the discovery of novel quinoxaline-based agents. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net

The process begins by aligning a set of known active compounds to identify their common structural features. rsc.org This consensus pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. mdpi.comnih.gov Virtual screening computationally filters these databases to identify novel molecules that match the pharmacophore model, and are therefore likely to be active against the target of interest. mdpi.com

This approach has several advantages:

It significantly accelerates the identification of new hit compounds from vast chemical libraries. mdpi.com

It allows for scaffold hopping, where new chemical skeletons that fit the pharmacophore model can be discovered, leading to novel classes of inhibitors.

The identified hits can be further analyzed using molecular docking (if a target structure is available) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov

For quinoxaline derivatives, pharmacophore models can be generated based on highly active compounds and used to screen for new potential kinase inhibitors or anticancer agents, facilitating the discovery of new chemical entities with desired biological profiles. researchgate.net

Advanced Analytical Methodologies for 6 Trifluoromethyl Quinoxalin 2 Amine

The accurate detection and quantification of 6-(Trifluoromethyl)quinoxalin-2-amine in various matrices are essential for research, development, and quality control. A range of advanced analytical methodologies can be employed for its characterization, purity assessment, and quantification. These methods leverage the unique physicochemical properties of the molecule, including its aromatic quinoxaline (B1680401) core, the highly electronegative trifluoromethyl group, and the reactive amine functionality.

Emerging Applications of 6 Trifluoromethyl Quinoxalin 2 Amine Beyond Medicinal Research

Applications in Materials Science

The electron-deficient nature of the quinoxaline (B1680401) ring system, enhanced by the strongly electron-withdrawing trifluoromethyl group, makes these compounds promising candidates for various materials science applications, particularly in organic electronics. nih.gov

Organic Semiconductors, OLEDs, and DSSCs:

Quinoxaline derivatives are increasingly being investigated for their potential in organic electronics. They are utilized as building blocks for organic semiconductors, as host or guest materials in Organic Light-Emitting Diodes (OLEDs), and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govjmaterenvironsci.comresearchgate.netgoogle.comrsc.org The introduction of a trifluoromethyl group can enhance the performance of these materials by tuning their electronic properties. researchgate.net

In the context of OLEDs, quinoxaline derivatives offer rigidity and high thermal stability, which are crucial for the longevity and efficiency of the devices. google.com They can function as materials for the hole transporting layer, the emitting layer (as either a host or a guest), or the electron transporting layer. google.com The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the energy levels of the material, which is a critical factor in the design of efficient OLEDs.

For DSSCs, quinoxaline-based dyes have shown promise as sensitizers, which are responsible for light absorption and electron injection into the semiconductor material. jmaterenvironsci.comresearchgate.netcase.edunih.govnih.gov The performance of these dyes is highly dependent on their molecular structure. Research on quinoxalin-2(1H)-one-based dyes has demonstrated that modifications to the donor and acceptor parts of the dye molecule can significantly impact the efficiency of the solar cell. jmaterenvironsci.com While specific data for 6-(Trifluoromethyl)quinoxalin-2-amine in DSSCs is not yet prevalent, the known effects of the trifluoromethyl group on the electronic properties of organic dyes suggest it could be a valuable component in designing new, more efficient sensitizers.

| Device Type | Application of Quinoxaline Scaffold | Key Findings for Related Compounds |

| OLEDs | Host/Guest in Emitting Layer, Transport Layers | Quinoxaline derivatives provide thermal stability and rigidity. google.com Trifluoromethyl groups can tune excitonic character for enhanced fluorescence. researchgate.net |

| DSSCs | Organic Dye Sensitizers | Quinoxaline-based dyes show promising power conversion efficiencies. case.edunih.gov Molecular engineering of the quinoxaline core is key to performance. jmaterenvironsci.com |

| Organic Semiconductors | Active Layer Material | Quinoxaline systems are promising for high-performance semi-conductors due to their electron-accepting nature. jmaterenvironsci.com |

Fluorescent Probes and Electrochromic Devices:

The inherent fluorescence of many quinoxaline derivatives makes them suitable for use as fluorescent probes. nih.gov The emission properties can be tuned by altering the substituents on the quinoxaline ring. The 6-aminoquinoxaline (B194958) scaffold, in particular, has been used to develop fluorescent probes for the detection of metal ions. rsc.org

Electrochromic devices, which change color upon the application of an electrical potential, represent another area where quinoxaline derivatives are finding use. nih.govresearchgate.net The electrochemical activity of these compounds, including those with a trifluoromethyl group, allows for the development of materials that can reversibly change their optical properties. nih.gov The stability and reversibility of these changes are critical for practical applications.

Use as Chemical Probes for Biological Systems

Beyond their direct therapeutic roles, quinoxaline derivatives are being developed as chemical probes to study biological systems. nih.govnih.govnih.govnih.govrsc.org Their fluorescent properties are particularly useful for imaging and sensing applications within cells. A novel fluorescent probe based on a 6-quinoxalinamine structure was designed for the real-time detection of palladium(II) ions in pure water and for bio-imaging. rsc.org This probe demonstrated good water solubility, a large Stokes shift, and high selectivity, successfully imaging Pd2+ in living cells with low toxicity. rsc.org This highlights the potential of the this compound scaffold in developing probes for other biologically relevant analytes, where the trifluoromethyl group could enhance photostability and modulate detection specificity.

Catalytic Applications and Ligand Scaffolds in Organic Synthesis

The nitrogen atoms in the quinoxaline ring make it an effective ligand for coordinating with metal centers, leading to applications in catalysis. acs.orgnih.govresearchgate.net Quinoxaline derivatives have been used as ligands in various synthetic transformations. For instance, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones has been developed, where the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org A related compound, Methyl-3-(propylamino)-6-(trifluoromethyl)quinoxalin-2(1H)-one, was synthesized through this method, showcasing the synthetic accessibility of such structures. acs.org

Furthermore, quinoxaline-2-carboxylic acid derivatives have been used to synthesize N-substituted quinoxaline-2-carboxamides, which have been evaluated for various biological activities. mdpi.comnih.gov The synthesis of these compounds often involves the use of coupling reagents and highlights the utility of the quinoxaline scaffold in building complex molecules. nih.gov The this compound, with its reactive amine group, could serve as a valuable building block or ligand in organic synthesis and catalysis.

Incorporation into Supramolecular Assemblies

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, is an area where quinoxaline derivatives are beginning to be explored. The planar structure and potential for hydrogen bonding and π-π stacking make quinoxalines suitable components for self-assembling systems. While specific research on the incorporation of this compound into supramolecular assemblies is limited, the general principles of supramolecular chemistry suggest its potential. The amine group can act as a hydrogen bond donor, while the aromatic quinoxaline core can participate in π-stacking interactions. The trifluoromethyl group could influence the packing and stability of such assemblies through dipole-dipole interactions. These properties could be harnessed to create novel materials with ordered structures and unique properties.

Corrosion Inhibition

Quinoxaline derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring facilitates this adsorption.

Studies on quinoxalin-6-yl derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.net The efficiency of these inhibitors increases with their concentration. While there are no specific studies on the corrosion inhibition properties of this compound, the presence of the amine group and the trifluoromethyl group would likely enhance its adsorption onto metal surfaces, making it a potentially effective corrosion inhibitor. The amine group can act as an additional anchoring site, while the trifluoromethyl group can influence the electronic distribution and, consequently, the strength of the interaction with the metal.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (at optimal concentration) |

| 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP) | Mild Steel | 1 M HCl | >90% (estimated from graphical data) researchgate.net |

| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB) | Mild Steel | 1 M HCl | >85% (estimated from graphical data) researchgate.net |

| 2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE) | Mild Steel | 1 M HCl | >80% (estimated from graphical data) researchgate.net |

Future Directions and Interdisciplinary Research Horizons

Exploration of Novel Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive study, traditionally relying on the condensation of o-phenylenediamines with α-dicarbonyl compounds. ipp.ptmdpi.comsapub.org However, future efforts for producing 6-(Trifluoromethyl)quinoxalin-2-amine and its analogs will likely pivot towards more advanced, efficient, and sustainable methods.

Flow Chemistry : Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch synthesis. rsc.orgyoutube.com This methodology can enhance reaction yields, improve safety, and allow for scalable production. For the synthesis of quinoxalines, novel mechanochemical approaches like the spiral gas–solid two-phase flow (S-GSF) method have been reported, which eliminate the need for solvents or heating and significantly shorten reaction times. mdpi.com The application of flow chemistry, potentially combined with such mechanochemical techniques, could represent a green and highly efficient route for the future synthesis of this compound. mdpi.comfrontiersin.org

Machine Learning-Assisted Synthesis : The integration of machine learning (ML) algorithms into synthetic chemistry is a rapidly emerging field. rsc.org ML models can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. frontiersin.orgnih.gov For instance, a Bayesian multi-objective optimization algorithm has been successfully used to automate and optimize flow chemistry processes, identifying trade-offs between conflicting criteria like yield and environmental impact. youtube.comresearchgate.net Applying such algorithms to the synthesis of this compound could accelerate the discovery of optimal and robust manufacturing processes with minimal experimental effort. rsc.orgresearchgate.net

| Methodology | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures. sapub.org | Baseline method, but may have limitations in yield, scalability, and sustainability. | Often requires high temperatures and strong acid catalysts. mdpi.com |

| Flow Chemistry | Enhanced control, improved safety, scalability, potential for higher yields. rsc.orgyoutube.com | Offers a more efficient, sustainable, and scalable production route. | Eliminates need for heating/solvents in some mechanochemical approaches. mdpi.com |

| Machine Learning-Assisted Synthesis | Data-efficient optimization, prediction of optimal conditions, process knowledge building. rsc.orgresearchgate.net | Accelerates process development and discovery of novel synthetic pathways. | Successfully used for multi-objective optimization in flow reactions. youtube.comresearchgate.net |

Advanced Mechanistic Studies in Complex Biological Systems